molecular formula C24H22N2O2 B3670040 N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide

Cat. No.: B3670040
M. Wt: 370.4 g/mol
InChI Key: URNRBFCWKMRLMP-UHFFFAOYSA-N
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Description

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide is a complex organic compound that features a benzoxazole ring system

Properties

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-14-8-5-6-9-18(14)23(27)25-20-11-7-10-19(17(20)4)24-26-21-12-15(2)16(3)13-22(21)28-24/h5-13H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNRBFCWKMRLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=C(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Substitution Reactions: The benzoxazole ring is then subjected to electrophilic substitution reactions to introduce the dimethyl groups at the 5 and 6 positions.

    Coupling with Benzamide: The final step involves coupling the substituted benzoxazole with 2-methylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydrobenzoxazole derivatives.

    Substitution: Introduction of halogen atoms or other functional groups.

Scientific Research Applications

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be used as a probe to study biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting enzyme activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
  • N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetamide

Uniqueness

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide is unique due to its specific substitution pattern on the benzoxazole ring and the presence of the 2-methylbenzamide moiety. This unique structure may confer distinct biological activities and physical properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide

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